THP-PEG9 can be classified under the category of chemical linkers, specifically PEG linkers, which are widely used in bioconjugation applications due to their biocompatibility and ability to improve solubility and pharmacokinetics of conjugated drugs. The compound is synthesized from commercially available precursors and is often utilized in academic and pharmaceutical research settings.
The synthesis of THP-PEG9 typically involves several steps, including the functionalization of the THP moiety with PEG. Common methods include:
Each method has its advantages depending on the desired application and compatibility with other chemical entities.
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Typically, purification methods such as dialysis or chromatography are employed post-synthesis to isolate THP-PEG9 from byproducts.
The molecular weight of THP-PEG9 varies based on the length of the PEG chain but typically falls within the range of 500 to 2000 Da. The compound's solubility profile in aqueous environments is significantly enhanced due to the hydrophilic nature of PEG.
THP-PEG9 participates in various chemical reactions relevant to its applications:
The reactivity of THP-PEG9 is influenced by its functional groups, which can be tailored during synthesis to enhance specificity towards target proteins or cells.
The mechanism by which THP-PEG9 operates involves its role as a linker that facilitates the formation of PROTACs. These chimeric molecules engage E3 ubiquitin ligases, leading to ubiquitination and subsequent degradation of target proteins via the proteasome pathway.
Research indicates that PROTACs utilizing THP-PEG9 demonstrate increased selectivity and potency compared to traditional small-molecule inhibitors, highlighting its significance in drug design.
THP-PEG9 has several scientific uses:
THP-PEG9 (CAS 1809333-14-9) is a bifunctional polyethylene glycol (PEG) derivative characterized by a linear PEG9 spacer flanked by two tetrahydropyranyl (THP) protecting groups. Its molecular formula is C₂₈H₅₄O₁₂, with a molecular weight of 582.72 g/mol. Structurally, the compound consists of nine repeating ethylene oxide units (-CH₂CH₂O-) forming the central PEG chain, terminated at both ends with tetrahydropyranyl ether moieties. The THP groups are acetal-based protectors that mask the terminal hydroxyl functionalities of the PEG spacer, rendering the molecule chemically inert at the termini [3] [6] [8].
The THP groups introduce chiral centers at the acetal carbon atoms (C2 position of tetrahydropyran), creating diastereomeric mixtures when the compound is synthesized. This stereochemical complexity manifests in analytical characterizations such as NMR, where distinct signals for diastereomers may appear. Nevertheless, this stereoisomerism is transient and resolves upon deprotection. The PEG9 spacer confers high hydrophilicity and water solubility, while the THP end groups enhance stability under basic conditions and during reactions involving nucleophiles or reducing agents [6] [7] [8].
Table 1: Key Structural Features of THP-PEG9
Feature | Description |
---|---|
Molecular Formula | C₂₈H₅₄O₁₂ |
Molecular Weight | 582.72 g/mol |
PEG Chain Length | 9 ethylene oxide units (PEG9) |
Terminal Groups | Tetrahydropyranyl (THP) ethers |
Key Functional Groups | Acetals (THP), ether linkages (PEG) |
Stereochemical Impact | Diastereomers formed at THP acetal carbons |
Solubility | Highly soluble in water and organic solvents (e.g., DCM, THF, chloroform) |
The development of PEG derivatives for bioconjugation dates to the late 1970s, when Frank Davis pioneered protein PEGylation using methoxy-PEG-cyanuric chloride conjugates to enhance therapeutic protein stability. This early work demonstrated that PEG conjugation extends plasma half-life and reduces immunogenicity by shielding proteins from proteolytic degradation and immune recognition [1]. FDA approvals of PEGylated therapeutics began in the 1990s with Adagen® (pegademase bovine) for severe combined immunodeficiency disease, followed by landmark drugs like PEGASYS® (peginterferon alfa-2a) for hepatitis C and Neulasta® (pegfilgrastim) for chemotherapy-induced neutropenia. These successes validated PEG’s ability to optimize pharmacokinetics [1].
As PEGylation technology matured, focus shifted toward heterobifunctional PEG derivatives enabling site-specific conjugation. Early PEG diols (HO-PEG-OH) lacked end-group differentiation, complicating controlled bioconjugation. Innovations led to monofunctional PEGs (e.g., mPEG-NH₂) and heterobifunctional linkers with orthogonal reactive groups (e.g., NHS esters, maleimides, azides). THP-PEG9 represents an evolution in this trajectory, where protecting groups like THP allow selective deprotection in multi-step syntheses. Such advances facilitated complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs, where THP-PEG9 serves as a modular spacer between functional units [1] [4] [8].
Table 2: Evolution of Key PEG Derivatives in Bioconjugation
Generation | Time Period | Representative Derivatives | Key Advancements |
---|---|---|---|
First | 1970s–1980s | PEG diols, mPEG-chlorotriazine | Random protein PEGylation; improved stability |
Second | 1990s–2000s | mPEG-NHS, mPEG-maleimide | Site-specific conjugation; FDA-approved therapeutics (e.g., Neulasta®) |
Third | 2010s–Present | Heterobifunctional PEGs (e.g., THP-PEG9) | Orthogonal end-group control; PROTAC linkers; stimuli-responsive bioconjugates |
Tetrahydropyranyl (THP) ethers serve as robust, acid-labile protecting groups for alcohols and thiols in multi-step organic synthesis. Introduced in 1948 by Parham and Anderson, THP protection involves reacting 3,4-dihydropyran (DHP) with a hydroxyl group under acidic catalysis (e.g., p-toluenesulfonic acid or PPTS) to form a mixed acetal. This reaction proceeds via electrophilic addition, where the hydroxyl oxygen attacks the protonated DHP, generating a stable tetrahydropyranyl ether [3] [5] [6].
THP’s utility arises from its unique properties:
In peptide chemistry, THP protects side chains of serine, threonine, and cysteine. Its compatibility with Fmoc/tBu strategies enables solid-phase synthesis of complex peptides, where THP stability during chain elongation and facile removal during final TFA cleavage are advantageous. For THP-PEG9, the THP groups transiently mask the PEG termini, enabling selective functionalization in PROTAC synthesis or controlled drug-linker assembly [5] [7] [8].
Table 3: Comparative Properties of Hydroxyl-Protecting Groups
Protecting Group | Acid Lability | Base Stability | Steric Bulk | Racemization Risk (Cys) |
---|---|---|---|---|
THP | High (cleaved at pH <4) | Excellent | Moderate | <1% |
Trityl (Trt) | Moderate (cleaved in TFA) | Good | High | >3% |
tert-Butyl (tBu) | Low (requires strong TFA) | Excellent | Moderate | Negligible |
Acetyl (Ac) | Low | Poor | Low | High |
Listed Compounds:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7